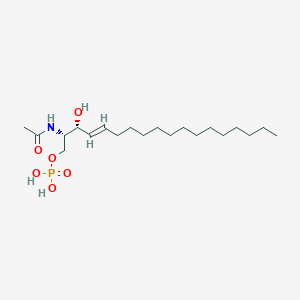

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds such as 5-amino-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose involves multiple steps, starting from 5-azido-5-deoxy-1,2:3,4-O-diisopropylidene-alpha-D-glucofuranose, followed by reduction and deprotection processes (Gottschaldt et al., 2004). These steps highlight the complex methodology required to synthesize and modify sugar molecules for specific functional applications.

Molecular Structure Analysis

The molecular structure of similar sugar derivatives has been elucidated through methods such as X-ray diffraction, showcasing the molecule's conformation and the arrangement of its isopropylidene groups (Krajewski et al., 1984). Understanding the molecular structure is crucial for determining the compound's reactivity and potential interactions with other molecules.

Chemical Reactions and Properties

These sugar derivatives undergo various chemical reactions, including the formation of binuclear complexes with metals such as copper(II), demonstrating their ability to act as ligands due to their functional groups (Gottschaldt et al., 2004). These reactions are significant for applications in catalysis and the development of coordination compounds.

Physical Properties Analysis

The physical properties, such as crystallinity and solubility, of sugar derivatives can be influenced by their structural modifications. For example, the introduction of fluorine atoms or other substituents can significantly alter these properties, affecting their applications in various fields (Argentini et al., 1986).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, are defined by the functional groups present in the molecule. The amino and isopropylidene groups in these sugar derivatives play a crucial role in their chemical behavior, making them versatile intermediates for further chemical transformations (Ramjeesingh & Kahlenberg, 1977).

Aplicaciones Científicas De Investigación

-

Foldameric Building Blocks

- Field : Biochemistry

- Application : This compound is used to obtain key sugar derivatives for making homooligomeric foldamers or α/β-chimera peptides .

- Method : The synthesis involves economic and multigram scale synthetic methods . The present synthetic route elaborated is appropriate for large-scale synthesis, with optimized yields and reduced reaction times .

- Results : The study encompasses necessary building blocks and key coupling reactions making type “inserts” . Producing longer oligomers for drug design and discovery is more of a reality than a wish .

-

Pharmaceutical Compound

-

Synthesis of Biologically Active Compounds

-

α-Selective Glycosylation

- Field : Organic Chemistry

- Application : This compound is used for the attachment of various 3-aminodeoxy sugars to natural products or drugs, which is a prominent method for new drug development .

- Method : The synthesis involves diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety .

- Results : Based on these results, the α-selective glycosylation reactions of these 3-aminodeoxy sugars and the structural modification of diosgenin were further investigated .

-

Preparation of Biologically Active Compounds

-

Pharmaceutical Formulations

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer2.

Direcciones Futuras

The future directions of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose are not explicitly mentioned in the retrieved documents. However, given its pharmaceutical potential, it can be inferred that further research and development in drug formulations containing this compound could be a possible future direction.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propiedades

IUPAC Name |

(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6?,7?,8-,9?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQAHGPRANRAGI-HPJYYENKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC(O1)[C@@H]2C(C3[C@@H](O2)OC(O3)(C)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

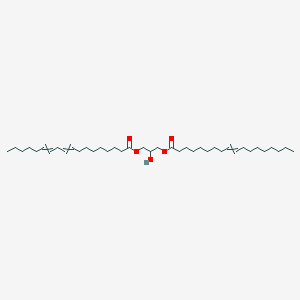

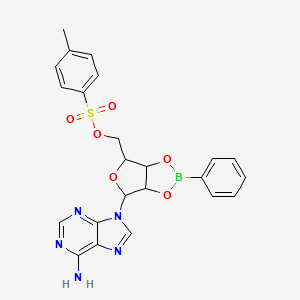

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)